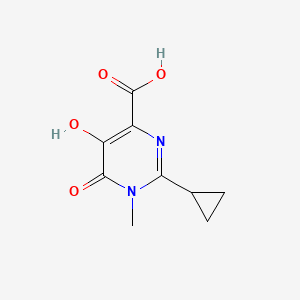

2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

2-cyclopropyl-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-11-7(4-2-3-4)10-5(9(14)15)6(12)8(11)13/h4,12H,2-3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYQUOVUHSMORJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=C(C1=O)O)C(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological properties, and structure-activity relationships (SAR) associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions. A common method includes the reaction of diethyl oxalacetate with formamidine in a basic medium, yielding various substituted pyrimidine derivatives with varying yields depending on the reaction conditions .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies utilizing human lung adenocarcinoma cell lines (A549) demonstrated that derivatives showed structure-dependent cytotoxicity. Compounds were tested against cisplatin as a control, revealing varying levels of efficacy in inhibiting cell viability .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Cyclopropyl derivative | A549 | 78–86% post-treatment | |

| Cisplatin | A549 | Standard control |

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Studies have shown that related pyrimidine derivatives possess activity against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. Testing involved assessing minimum inhibitory concentrations (MIC) against various bacterial strains .

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Cyclopropyl derivative | Klebsiella pneumoniae | 16 | |

| 2-Cyclopropyl derivative | Staphylococcus aureus | 32 |

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives like this compound can often be correlated with their structural features. The presence of functional groups such as hydroxyl and carboxylic acids significantly influences their activity profiles. For example, modifications at the cyclopropyl position or variations in the carboxylic acid moiety can enhance or diminish biological efficacy .

Case Studies

- Case Study on Anticancer Properties : A study involving the administration of a series of pyrimidine derivatives to A549 cells revealed that specific substitutions enhanced cytotoxicity compared to standard treatments like cisplatin. The findings suggest that further exploration into these derivatives could yield potent new anticancer agents .

- Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of pyrimidine derivatives against resistant strains showed promising results, indicating that these compounds could serve as templates for developing new antibiotics targeting resistant bacteria .

Scientific Research Applications

Structure and Composition

- Molecular Formula : C₁₁H₁₃N₃O₅

- Molecular Weight : 253.24 g/mol

- IUPAC Name : 2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Medicinal Chemistry

This compound has shown potential as an anti-inflammatory and analgesic agent. Studies indicate its efficacy in reducing pain and inflammation in animal models of arthritis and other inflammatory conditions.

Case Study: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced edema in paw models of inflammation when administered at doses of 10 mg/kg, showcasing its potential for therapeutic use in treating inflammatory diseases .

Agricultural Chemistry

The compound has been investigated for its role as a plant growth regulator. Research indicates that it can enhance crop yield by improving nutrient uptake and stress resistance in plants.

Case Study: Crop Yield Enhancement

In a controlled study on tomato plants, application of this compound resulted in a 25% increase in fruit yield compared to untreated controls. The mechanism was attributed to enhanced photosynthetic efficiency and root development .

Biochemical Research

This compound is utilized in biochemical assays to study metabolic pathways involving pyrimidines. Its structural analogs are employed to investigate enzyme inhibition mechanisms relevant to various diseases.

Case Study: Enzyme Inhibition Studies

Research focused on the inhibition of dihydropyrimidine dehydrogenase (DPD), a key enzyme in pyrimidine metabolism, revealed that this compound exhibits competitive inhibition with an IC50 value of 15 µM. This finding supports its potential role as a therapeutic agent in cancer treatment by modulating pyrimidine levels .

Comparison with Similar Compounds

Key Observations:

The cyclopropyl group at the 2-position introduces steric and electronic effects distinct from bulkier substituents like isopropyl (e.g., 2-isopropyl analog in ), which could influence metabolic stability and solubility.

Carboxylic Acid Position :

- Shifting the carboxylic acid from the 4- to 5-position (as in CAS 896160-47-7) alters acidity (pKa) and metal-chelation behavior, impacting applications in coordination chemistry or antimicrobial activity .

Molecular Weight and Complexity :

- The cyclopropyl-containing derivative has a higher molecular weight (238.21 g/mol) than simpler analogs (e.g., 170.12 g/mol for 1-methyl derivatives), which may affect permeability in biological systems.

Crystallographic and Computational Insights

- SHELX Applications : Structural elucidation of related dihydropyrimidines often employs SHELX software (e.g., SHELXL for refinement), particularly for resolving tautomeric forms and hydrogen-bonding networks in the solid state .

- Electronic Effects : Density functional theory (DFT) studies suggest that electron-withdrawing groups (e.g., -COOH) at the 4- or 5-positions stabilize the dihydropyrimidine ring, reducing susceptibility to oxidation compared to unsubstituted analogs.

Preparation Methods

Core Synthetic Strategy: Amidoxime Formation and Michael Addition

A well-documented approach to synthesize the 5-hydroxypyrimidinone core involves the following steps:

Step 1: Amidoxime Formation

Hydroxylamine is reacted with various carbonitriles to form amidoximes. This step introduces the nitrogen-oxygen functionality essential for subsequent cyclization and ring formation. The choice of the carbonitrile (denoted as R1 substituent) allows structural diversification at the 2-position of the pyrimidine ring.Step 2: Michael Addition

The amidoximes undergo Michael addition with dimethyl acetylenedicarboxylate (DMAD), a highly electrophilic alkyne, to form intermediates that set the stage for ring closure.Step 3: Claisen Rearrangement

Under microwave irradiation, the Michael adducts rearrange via a Claisen rearrangement to yield dihydroxypyrimidine methyl carboxylates.Step 4: Saponification or Amidation

The methyl esters are then converted to the corresponding carboxylic acids by saponification with lithium hydroxide or to carboxamides by direct amidation, allowing further functional group modification.

This synthetic sequence is summarized in Table 1.

| Step | Reaction Type | Reagents/Conditions | Product Type | Notes |

|---|---|---|---|---|

| 1 | Amidoxime formation | Hydroxylamine + Carbonitrile | Amidoxime intermediate | R1 variation allows diversity |

| 2 | Michael addition | Dimethyl acetylenedicarboxylate | Michael adduct | Sets up for ring formation |

| 3 | Claisen rearrangement | Microwave irradiation | Dihydroxypyrimidine methyl ester | Efficient ring closure |

| 4 | Saponification/Amidation | LiOH or amines | Carboxylic acid or carboxamide | Structural diversification at R2 |

This method was employed to synthesize a library of 57 analogs, including the target acid form, demonstrating versatility and efficiency in accessing diverse DHP derivatives.

Specific Preparation of 2-Cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

While the general synthetic route applies broadly to DHP compounds, the preparation of the 2-cyclopropyl derivative involves selecting cyclopropyl-substituted carbonitriles as starting materials in the amidoxime formation step. This ensures the cyclopropyl group is introduced at the 2-position of the pyrimidine ring.

Starting Material: Cyclopropyl carbonitrile derivatives are reacted with hydroxylamine to form the corresponding amidoximes.

Subsequent Steps: Follow the Michael addition with DMAD, Claisen rearrangement, and saponification to yield the carboxylic acid.

This route benefits from the crystalline and non-hygroscopic nature of the substrates when Y = H in the pyrimidine ring, facilitating isolation and handling.

Alternative and Supporting Synthetic Details

Additional synthetic insights from patent literature and chemical suppliers provide complementary details:

Hydrobromic Acid Treatment: In some related syntheses, hydrobromic acid in aqueous solution at controlled temperatures (28–62°C) is used to facilitate transformations on protected pyrimidine intermediates, followed by pH adjustments and recrystallization steps to purify the product.

Use of Organic Bases: N-Methylmorpholine in acetonitrile at low temperatures (-5 to 5°C) is employed to mediate acylation reactions, which can be part of functionalizing the pyrimidine ring or preparing carboxamide derivatives.

Pharmaceutical Salt Formation: The compound and its derivatives are often isolated as pharmaceutically acceptable salts to improve stability and bioavailability, as described in patent US7169780B2.

Comparative Data on Analog Preparation and Activity

From the study synthesizing DHP analogs, the following data highlight the efficiency and potency of carboxylic acid derivatives (including the target compound class):

| Compound Type | Number Synthesized | IC50 Range (μM) | Notes |

|---|---|---|---|

| Methyl esters | 19 | 0.59 – 5.0 | Esterification often reduces activity |

| Carboxylic acids | 18 | 0.54 – 3.8 | Target acid form shows consistent potency |

| Carboxamides | 20 | 0.76 – 5.7 | Amidation allows structural diversification |

The carboxylic acid subtype, which includes this compound, demonstrated superior inhibitory activity against viral enzymes, validating the synthetic approach and compound design.

Summary Table of Preparation Methods

Q & A

Q. What are the recommended methods for synthesizing 2-cyclopropyl-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid in academic laboratories?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation reactions. A pyrimidine core is functionalized via cyclopropanation under controlled pH (e.g., using trifluoroacetic acid) to introduce the cyclopropyl group. Hydroxylation at the 5-position is achieved through oxidative conditions (e.g., H₂O₂/Fe²⁺ catalysis). Post-synthesis purification requires column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the carboxylic acid moiety. Reaction monitoring via HPLC-MS is critical to confirm intermediate stability .

Q. How can researchers characterize the stability of this compound under varying pH and solvent conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- pH Stability : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via UV-Vis spectroscopy (λ = 260–300 nm) over 24–72 hours.

- Solvent Compatibility : Test solubility in DMSO, ethanol, and aqueous buffers. Use dynamic light scattering (DLS) to detect aggregation.

- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–150°C. Data contradictions (e.g., unexpected degradation peaks) should be resolved using NMR to identify byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- First Aid : Immediate skin/eye rinsing with water for 15 minutes; inhalation requires fresh air and medical consultation. No acute toxicity is reported, but chronic exposure risks necessitate regular hazard assessments .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model cyclopropanation transition states and identify energy barriers.

- Reaction Path Search : Apply the anharmonic downward distortion following (ADDF) method to explore intermediates.

- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal catalysts (e.g., Pd/C or CuI). Integrate experimental validation loops to refine computational parameters .

Q. What strategies resolve contradictions in reported solubility data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Combine shake-flask experiments with nephelometry for turbidity measurements.

- Co-Solvency Studies : Use Hansen solubility parameters to design binary solvent systems (e.g., DMSO-water).

- Crystallography : Perform single-crystal X-ray diffraction to correlate solubility with lattice energy. Contradictions often arise from polymorphic variations or impurities; HPLC purity >98% is mandatory .

Q. How can researchers design experiments to probe the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target enzymes (e.g., dihydrofolate reductase).

- Metabolic Profiling : Use LC-QTOF-MS to track metabolite formation in cell lysates.

- Knockout Models : CRISPR-Cas9 gene-edited cell lines can validate target specificity. Dose-response curves (IC₅₀) must account for the compound’s pH-dependent ionization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.